(4-Phenoxyphenyl)-diphenylsulfanium

Catalog No.
S1920132
CAS No.
240482-96-6
M.F
C24H19OS+
M. Wt
355.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(4-Phenoxyphenyl)-diphenylsulfanium

CAS Number

240482-96-6

Product Name

(4-Phenoxyphenyl)-diphenylsulfanium

IUPAC Name

(4-phenoxyphenyl)-diphenylsulfanium

Molecular Formula

C24H19OS+

Molecular Weight

355.5 g/mol

InChI

InChI=1S/C24H19OS/c1-4-10-20(11-5-1)25-21-16-18-24(19-17-21)26(22-12-6-2-7-13-22)23-14-8-3-9-15-23/h1-19H/q+1

InChI Key

VQJWWTCKNSPKMJ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)[S+](C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)[S+](C3=CC=CC=C3)C4=CC=CC=C4
  • Structure

    These salts consist of a central sulfur atom bonded to three aromatic groups: two phenyl rings and a phenoxyphenyl ring. The phenoxyphenyl ring has an additional phenyl group attached to the oxygen atom.

  • Photoinitiator and Photoacid Generator

    Research suggests these salts can function as photoinitiators and photoacid generators. [] When exposed to light, they undergo cleavage reactions, generating acidic species that can initiate various photopolymerization reactions. This property makes them useful in photoresists, which are light-sensitive materials used in microfabrication.

(4-Phenoxyphenyl)-diphenylsulfanium, also known as (4-Phenoxyphenyl)diphenylsulfonium triflate, is a sulfonium salt characterized by its cationic nature and photoinitiator properties. The molecular formula for this compound is C25H19F3O4S2C_{25}H_{19}F_3O_4S_2 and it features a sulfonium center bonded to two phenyl groups and a phenoxyphenyl group. This structure enables the compound to absorb light and generate reactive species, making it valuable in various chemical applications.

; distinct due to sulfur substitution.Triphenylsulfonium triflateC21H21F3O3SC_{21}H_{21}F_3O_3SA widely used photoinitiator; lacks the additional phenoxy group present in (4-Phenoxyphenyl)-diphenylsulfanium.

These compounds share certain photoinitiating properties but differ significantly in their specific structural characteristics and reactivity profiles, highlighting the uniqueness of (4-Phenoxyphenyl)-diphenylsulfanium within this chemical class.

While specific biological activity data for (4-Phenoxyphenyl)-diphenylsulfanium is limited, compounds of this class are often investigated for their roles as photoinitiators in polymerization processes. Their ability to generate strong acids upon light exposure may also suggest potential applications in studying acid-catalyzed biological processes.

The synthesis of (4-Phenoxyphenyl)-diphenylsulfanium typically involves the following steps:

  • Formation of Sulfonium Salt: The reaction starts with diphenyl sulfide or a related sulfoxide, which is reacted with a suitable phenol derivative (in this case, 4-phenoxyphenol).
  • Triflation: The resulting sulfonium compound is then treated with triflic anhydride to introduce the triflate group, enhancing its reactivity as a photoinitiator.

This method provides a straightforward route to synthesize the desired sulfonium salt with high purity.

(4-Phenoxyphenyl)-diphenylsulfanium is primarily used in:

  • Photopolymerization: As a cationic photoinitiator, it facilitates the polymerization of monomers upon exposure to UV light.
  • Photoresists: It is utilized in the production of photoresists for electronics manufacturing, enabling precise patterning on substrates.
  • Acid-Catalyzed Reactions: Its ability to generate strong acids under light exposure makes it useful for studying various acid-catalyzed reactions in organic chemistry.

Studies on the interactions of (4-Phenoxyphenyl)-diphenylsulfanium with other compounds primarily focus on its role as a photoinitiator. Research indicates that its efficiency in initiating polymerization can be influenced by factors such as light intensity, wavelength, and the presence of other reactive species. Additionally, its interactions with different nucleophiles during substitution reactions provide insights into its reactivity profile.

Similar Compounds: Comparison

Several compounds exhibit similarities to (4-Phenoxyphenyl)-diphenylsulfanium in terms of structure and function. Here are some notable examples:

Compound NameStructureUnique Features
(4-Methoxyphenyl)-diphenylsulfonium triflateC25H19F3O4SC_{25}H_{19}F_3O_4SKnown for generating strong acids upon light exposure; used in similar applications.
(4-Phenylthiophenyl)-diphenylsulfonium triflateC25H19OS2C_{25}H_{19}OS_2Notable for its use in photo

XLogP3

7.3

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

(4-phenoxyphenyl)-diphenylsulfanium

Dates

Modify: 2023-08-16

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